molecular formula C24H27ClN4O2S B2590011 N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1184995-71-8

N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2590011
CAS No.: 1184995-71-8
M. Wt: 471.02
InChI Key: WYESHUDXRCQBMJ-UHFFFAOYSA-N
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Description

This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, a thioacetamide linker, and substituents including 5-chloro-2-methoxyphenyl and p-tolyl groups. The chloro and methoxy substituents may optimize lipophilicity and electronic interactions, while the p-tolyl group could influence steric and hydrophobic interactions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-16-4-6-17(7-5-16)22-23(28-24(27-22)10-12-29(2)13-11-24)32-15-21(30)26-19-14-18(25)8-9-20(19)31-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYESHUDXRCQBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H30ClN4OSC_{25}H_{30}ClN_{4}OS, with a molecular weight of approximately 434.6 g/mol. Its structural complexity includes a triazaspiro framework, which is significant in medicinal chemistry for its diverse biological activities.

PropertyValue
Molecular FormulaC25H30ClN4OS
Molecular Weight434.6 g/mol
Structural FeaturesTriazaspiro framework

Inhibition of Mitochondrial Permeability Transition Pore (mPTP)

Recent studies have highlighted the role of compounds similar to this compound as inhibitors of the mitochondrial permeability transition pore (mPTP). This inhibition is crucial in protecting myocardial cells during ischemic events. The compound's ability to prevent mPTP opening leads to decreased apoptotic rates and improved cardiac function in models of myocardial infarction (MI) .

Cytotoxic Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it exhibits significant cytotoxicity with IC50 values in the nanomolar range against lung cancer cells . The mechanism appears to involve the induction of apoptosis through pathways that may include the activation of caspases and modulation of anti-apoptotic proteins.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer types, including lung and breast cancers.

Case Study: Lung Cancer Cell Lines

In a study examining the effects on lung cancer cell lines, the compound demonstrated an IC50 value of 28 nM, indicating potent activity. The study utilized molecular docking techniques to predict binding affinities and elucidate potential interactions with target proteins involved in cell survival and proliferation .

Cardioprotective Effects

The cardioprotective effects associated with this compound are particularly noteworthy. In animal models of myocardial infarction, administration during reperfusion significantly improved cardiac function and reduced markers of myocardial injury . These findings suggest that the compound may serve as a therapeutic agent in managing ischemic heart disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s spiro triaza system distinguishes it from related acetamide derivatives. Key structural comparisons include:

Compound Name/ID Core Structure Key Substituents Reference
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 5-Chloro-2-methoxyphenyl, p-tolyl -
Compound 9 () Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl
N-(4-Fluorophenyl) Derivative (, ) Thiazolidinone 5-Nitro-2-furylmethylene, 4-fluorophenyl
CPA () Oxadiazole Dihydrothienopyridine, 2-chlorophenyl
4a () Thiadiazole 4-Chlorophenyl, 4-methylpiperazine
  • Spiro vs.
  • Substituent Diversity : The 5-chloro-2-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, unlike purely electron-deficient groups (e.g., nitro in , Compound 12) or lipophilic p-tolyl substituents .

Physical Properties

Melting points and solubility are influenced by substituent polarity and crystallinity:

Compound Melting Point (°C) Notable Features Reference
Target N/A Predicted high due to rigidity -
Compound 9 186–187 High polarity (Cl, OCH₃)
Compound 10 206–207 Rigid indole moiety
Compound 11 147–148 Flexible oxoethylidene group
CPA () Not specified Theoretical HOMO-LUMO gap ~4.5 eV
  • Target Compound : The spiro core and aromatic substituents likely elevate its melting point (>200°C), akin to Compound 10 (206–207°C) .
  • Solubility : The methoxy group may improve aqueous solubility compared to purely hydrophobic analogs (e.g., p-tolyl derivatives in ) .

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